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Compound of Interest

Compound Name:
2-Chloro-3-iodoimidazo[1,2-

a]pyridine

Cat. No.: B8772655

Get Quote

A Note to the Researcher:

Extensive searches for the compound designated by CAS number 307503-19-1 have been

conducted across a wide range of chemical databases, supplier catalogs, and patent

repositories. These searches did not yield any specific information regarding the physical and

solubility properties of a compound with this identifier. This suggests that the provided CAS

number may be incorrect, may refer to a proprietary substance not in the public domain, or may

be for a compound that has not yet been cataloged in publicly accessible databases.

It is important to distinguish between a Chemical Abstracts Service (CAS) number and other

identifiers. For instance, the patent number WO2018197503A1, which contains a similar

numerical sequence, pertains to "Fused pentacyclic imidazole derivatives as modulators of tnf

activity" and is not a CAS identifier.[1]

In light of the absence of specific data for CAS 307503-19-1, this document has been

structured as a comprehensive template. It is designed to guide researchers, scientists, and

drug development professionals in organizing and presenting the physical and solubility data
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for a chemical compound, should such data be available from internal or other sources. This

guide adheres to the principles of scientific integrity, providing a framework for documenting

experimental procedures and data in a clear, logical, and verifiable manner.

I. Compound Identification and Chemical Structure
A crucial first step in any technical guide is the unambiguous identification of the compound in

question. This section would typically include:

IUPAC Name: The systematic name of the compound according to the rules of the

International Union of Pure and Applied Chemistry.

Common Name/Synonyms: Any trivial names or alternative designations for the compound.

CAS Registry Number: The unique numerical identifier assigned by the Chemical Abstracts

Service.

Molecular Formula: The empirical formula representing the types and numbers of atoms in a

molecule.

Molecular Weight: The mass of one mole of the substance, typically expressed in g/mol .

Chemical Structure: A 2D or 3D representation of the molecular structure.

Table 1: Compound Identification

Identifier Value

IUPAC Name [Insert IUPAC Name]

Synonyms [Insert Synonyms]

CAS Number 307503-19-1

Molecular Formula [Insert Molecular Formula]

Molecular Weight [Insert Molecular Weight]

Chemical Structure [Insert 2D or 3D Structure Image/File]
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II. Physical and Chemical Properties
The physical and chemical properties of a compound are fundamental to its handling,

formulation, and mechanism of action. These properties should be determined experimentally

and documented with precision.

Table 2: Physical and Chemical Properties

Property Value Experimental Method

Melting Point [Insert Value, e.g., °C]
[e.g., Differential Scanning

Calorimetry (DSC)]

Boiling Point
[Insert Value, e.g., °C at a

specific pressure]
[e.g., Ebulliometer]

Appearance
[Insert Description, e.g., White

crystalline solid]
[e.g., Visual Inspection]

pKa [Insert Value(s)]
[e.g., Potentiometric Titration,

UV-Vis Spectroscopy]

LogP [Insert Value]
[e.g., Shake-flask method,

HPLC]

Polar Surface Area [Insert Value, e.g., Å²]
[Calculated from molecular

structure]

Experimental Protocol: Determination of Melting Point
by Differential Scanning Calorimetry (DSC)
This protocol outlines the steps for determining the melting point of a solid compound, a critical

parameter for purity assessment and physical characterization.

Sample Preparation: Accurately weigh 1-5 mg of the dried compound into a standard

aluminum DSC pan.

Instrument Calibration: Calibrate the DSC instrument using a certified indium standard to

ensure temperature and enthalpy accuracy.
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Experimental Setup: Place the sealed sample pan and an empty reference pan into the DSC

cell.

Thermal Program:

Equilibrate the sample at a temperature at least 20°C below the expected melting point.

Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature at least

20°C above the melting point.

Use an inert nitrogen purge gas to prevent oxidative degradation.

Data Analysis: The melting point is determined as the onset temperature of the endothermic

melting peak in the resulting thermogram. The peak area can be used to calculate the

enthalpy of fusion.

III. Solubility Profile
Understanding the solubility of a compound in various solvents is paramount for its application

in drug discovery and development, from initial screening to formulation.

Table 3: Solubility Data
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Solvent Solubility (mg/mL) Temperature (°C)
Experimental
Method

Water [Insert Value] [e.g., 25]

[e.g., Shake-flask

method followed by

HPLC quantification]

Phosphate-Buffered

Saline (PBS) pH 7.4
[Insert Value] [e.g., 25]

[e.g., Shake-flask

method followed by

HPLC quantification]

Dimethyl Sulfoxide

(DMSO)
[Insert Value] [e.g., 25]

[e.g., Visual

assessment or

nephelometry]

Ethanol [Insert Value] [e.g., 25]

[e.g., Visual

assessment or

nephelometry]

Methanol [Insert Value] [e.g., 25]

[e.g., Visual

assessment or

nephelometry]

Acetonitrile [Insert Value] [e.g., 25]

[e.g., Visual

assessment or

nephelometry]

Experimental Protocol: Kinetic Solubility Assessment by
Nephelometry
This high-throughput method provides a rapid assessment of a compound's solubility in

aqueous buffers, which is critical for early-stage drug discovery.

Sample Preparation Assay Execution Data Analysis

Prepare 10 mM DMSO stock solution Dispense stock solution into aqueous buffer in a 96-well plateSerial Dilution Incubate at room temperature with shaking Measure turbidity using a nephelometer at multiple time points Determine the concentration at which precipitation occurs Report the kinetic solubility value
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Click to download full resolution via product page

Caption: Workflow for Kinetic Solubility Measurement.

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in

100% DMSO (e.g., 10 mM).

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of

concentrations.

Addition to Buffer: Add a small, fixed volume of each DMSO concentration to a larger volume

of the desired aqueous buffer (e.g., PBS pH 7.4) in a microplate. The final DMSO

concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

Incubation and Measurement: The microplate is shaken for a defined period (e.g., 2 hours) at

a constant temperature. The turbidity of each well is measured at regular intervals using a

nephelometer.

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound

that does not produce a significant increase in turbidity compared to the buffer blank.

IV. Biological Context and Signaling Pathway
For drug development professionals, understanding the biological target and the signaling

pathway in which the compound is active is essential. This section provides a hypothetical

example of how to visualize a relevant signaling pathway.

Assuming the compound is an inhibitor of a key kinase in an inflammatory signaling pathway,

the following diagram illustrates the concept.
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Caption: Hypothetical Kinase Inhibition Pathway.

This diagram illustrates how an inhibitor (CAS 307503-19-1) could block a signaling cascade

that leads to inflammatory gene expression. Understanding such pathways is crucial for

interpreting the compound's biological effects.
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V. References
A comprehensive list of all cited sources is critical for the trustworthiness and verification of the

provided information. This section should be meticulously maintained.

Google Patents. (2026, February 27). WO2018197503A1 - Fused pentacyclic imidazole

derivatives as modulators of tnf activity. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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physicochemical-properties-of-chemical-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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